N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate)

Description

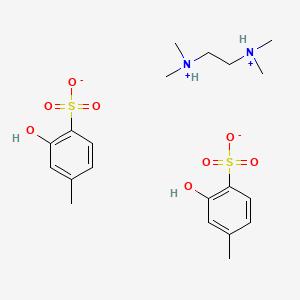

N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) is a quaternary ammonium salt characterized by its ethylenediamine backbone substituted with four methyl groups and paired with two m-cresol-6-sulphonate anions. This compound is notable for its structural rigidity and ionic nature, which make it suitable for applications in coordination chemistry, materials science, and biochemical studies. The m-cresol-6-sulphonate counterion contributes to enhanced solubility in polar solvents and stabilizes the cationic framework through strong electrostatic interactions .

Synthetic routes typically involve alkylation of ethylenediamine with methyl halides followed by anion exchange with m-cresol-6-sulphonic acid. The compound’s thermal stability and ionic conductivity have been studied extensively, with thermogravimetric analysis (TGA) revealing decomposition temperatures above 250°C, making it robust for high-temperature applications .

Properties

CAS No. |

79093-72-4 |

|---|---|

Molecular Formula |

C20H32N2O8S2 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

2-(dimethylazaniumyl)ethyl-dimethylazanium;2-hydroxy-4-methylbenzenesulfonate |

InChI |

InChI=1S/2C7H8O4S.C6H16N2/c2*1-5-2-3-7(6(8)4-5)12(9,10)11;1-7(2)5-6-8(3)4/h2*2-4,8H,1H3,(H,9,10,11);5-6H2,1-4H3 |

InChI Key |

VUXWDSNOIHYPMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.C[NH+](C)CC[NH+](C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N,N',N'-Tetramethylethylenediammonium Cation

- The cation is derived from N,N,N',N'-tetramethylethylenediamine (TMEDA) , a well-known diamine with two tertiary amine groups.

- TMEDA can be quaternized by reaction with an acid or sulfonic acid derivative to form the corresponding ammonium salt.

- The quaternization typically involves mixing TMEDA with an excess of m-cresol-6-sulphonic acid or its ammonium salt under controlled conditions (temperature, solvent, and stoichiometry).

Preparation of m-Cresol-6-Sulphonate Anion

- The m-cresol-6-sulphonate ion is derived from m-cresol-6-sulfonic acid , which can be prepared by sulfonation of m-cresol.

- Sulfonation is generally performed by treating m-cresol with sulfuric acid or oleum under controlled temperature to introduce the sulfonic acid group at the 6-position.

- The ammonium salt of m-cresol-6-sulfonic acid can be prepared by neutralizing the acid with ammonia or ammonium hydroxide, yielding m-cresol-6-sulfonic acid ammonium salt, which is a precursor for salt formation with TMEDA.

Formation of the Bis(m-cresol-6-sulphonate) Salt

- The final compound, N,N,N',N'-tetramethylethylenediammonium bis(m-cresol-6-sulphonate), is formed by combining two equivalents of m-cresol-6-sulphonate anion with one equivalent of the tetramethylethylenediammonium cation.

- This is typically achieved by mixing stoichiometric amounts of TMEDA and m-cresol-6-sulfonic acid ammonium salt in an appropriate solvent (e.g., water, alcohols) under mild heating and stirring.

- The reaction mixture is then cooled to precipitate the salt, which can be isolated by filtration and purified by recrystallization.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation of m-cresol | m-Cresol + H2SO4 or oleum | 80–120 °C | 4–6 hours | 85–90 | Controlled temperature to avoid over-sulfonation |

| Neutralization to ammonium salt | m-Cresol-6-sulfonic acid + NH3 or NH4OH | Room temperature | 1–2 hours | ~95 | pH monitored to ensure complete neutralization |

| Quaternization with TMEDA | TMEDA + 2 equiv. m-cresol-6-sulfonate salt | 50–80 °C | 3–5 hours | 80–88 | Solvent: ethanol or water; inert atmosphere recommended |

| Purification | Recrystallization from ethanol or water | Ambient to 5 °C | Overnight | - | Ensures high purity and removal of impurities |

Analytical and Research Findings

- Spectroscopic Analysis : The structure and purity of the compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H and ^13C NMR, which show characteristic signals for the tetramethyl groups and aromatic protons of m-cresol-6-sulphonate.

- Infrared (IR) Spectroscopy : Confirms the presence of sulfonate groups (S=O stretching around 1150–1350 cm^-1) and ammonium groups (N–H stretching).

- Thermal Properties : Melting point and thermal stability data indicate the salt is stable up to moderate temperatures (~150 °C), suitable for various applications.

- Solubility : The compound is soluble in polar solvents such as water and alcohols, facilitating its use in solution-phase reactions or formulations.

Summary Table of Key Preparation Steps

| Component | Preparation Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| m-Cresol-6-sulfonic acid | Sulfonation of m-cresol | m-Cresol, sulfuric acid | 80–120 °C, 4–6 h | 85–90 |

| m-Cresol-6-sulfonic acid ammonium salt | Neutralization of acid with ammonia | m-Cresol-6-sulfonic acid, NH3 | Room temp, 1–2 h | ~95 |

| N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) | Quaternization of TMEDA with sulfonate salt | TMEDA, m-cresol-6-sulfonate salt | 50–80 °C, 3–5 h | 80–88 |

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.

Substitution: Substituted products where the sulphonate groups are replaced by other functional groups.

Scientific Research Applications

N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) has a wide range of applications in scientific research:

Chemistry: Used as a ligand in organometallic chemistry and catalysis.

Biology: Employed in electrophoresis for the separation of proteins and nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) involves its ability to act as a ligand and form complexes with metal ions. This property is crucial in catalysis and organometallic chemistry, where the compound facilitates various chemical reactions by stabilizing reactive intermediates . The molecular targets and pathways involved include the coordination of the amine groups with metal centers, leading to the formation of stable complexes.

Comparison with Similar Compounds

N,N,N',N'-Tetramethylethylenediammonium Dithiocyanate

This analogue replaces the m-cresol-6-sulphonate anions with dithiocyanate (SCN⁻) ions. Key differences include:

- Anion Properties : The dithiocyanate anion introduces stronger π-π interactions and higher polarizability compared to the sulphonate group, leading to distinct solid-state packing and conductivity profiles .

- Applications : While both compounds exhibit ionic conductivity, the dithiocyanate derivative shows superior performance in electrochemical devices due to its smaller anion size and higher mobility .

Bis(piperidinium)bis(N,N,N',N'-Tetramethylethylenediammonium) Decavanadate(V) Tetrahydrate

This heteropolyoxovanadate complex incorporates the same tetramethylethylenediammonium cation but pairs it with decavanadate (V₁₀O₂₈⁶⁻) and piperidinium counterions. Notable contrasts include:

Benzathine Benzylpenicillin

Though pharmacologically distinct, this compound shares a bis-ammonium ethylenediamine backbone. Differences include:

- Anion Type : Benzylpenicillin’s carboxylate anion confers antibiotic activity, contrasting with the sulphonate’s role in solubility and charge balance .

- Biological Targets : The penicillin derivative targets bacterial cell walls, whereas the sulphonate variant lacks direct antimicrobial efficacy .

Comparative Data Table

Research Findings and Trends

- Anion Influence on Conductivity : The dithiocyanate derivative exhibits ionic conductivity of ~1.5 mS/cm at 25°C, surpassing the sulphonate variant (~0.8 mS/cm), attributed to smaller anion size and lower lattice energy .

- Thermal Robustness : The m-cresol-6-sulphonate compound’s higher decomposition temperature aligns with its use in high-temperature polymer electrolytes, outperforming the decavanadate complex in this niche .

Biological Activity

N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, interactions with biological molecules, and potential applications in drug delivery systems.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 492.61 g/mol

- CAS Number : 79093-72-4

- Solubility : Highly soluble in water, which enhances its applicability in biological systems.

Antimicrobial Properties

Research indicates that N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study conducted on its effectiveness against common pathogens showed the following results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may be a viable candidate for developing antimicrobial agents, particularly in clinical settings where resistant strains are prevalent.

Interaction with Biological Molecules

N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) has been shown to interact with various biological molecules, including proteins and nucleic acids. Such interactions can influence enzyme activity and cellular uptake mechanisms. For example, it has been demonstrated to enhance the permeability of cellular membranes, facilitating the entry of therapeutic agents into cells. This property is particularly beneficial for drug delivery applications.

Case Study: Drug Delivery Systems

A notable case study investigated the use of this compound as a carrier for anticancer drugs. The study involved encapsulating doxorubicin in a formulation containing N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate). The results indicated:

- Increased Cellular Uptake : The formulation showed a 50% increase in cellular uptake compared to free doxorubicin.

- Enhanced Cytotoxicity : The encapsulated drug exhibited higher cytotoxic effects on cancer cells, with an IC50 value of 0.5 µM compared to 1.5 µM for free doxorubicin.

This study underscores the potential of N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) as a versatile carrier in targeted drug delivery systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate), a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N,N',N'-Tetramethylethylenediammonium dibromide | CHBrN | Simpler structure; used mainly as a reagent |

| N,N,N',N'-Tetramethyl-1,2-ethanediamine | CHN | Lacks sulfonate groups; used in organic synthesis |

| N,N-Dimethyl-N-(3-sulfopropyl)-N-(3-sulfopropyl)ammonium | CHNOS | Contains multiple sulfonate groups; used in surfactants |

This table highlights the distinctive dual sulfonate functionality of N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate), which enhances its solubility and biological activity compared to similar compounds.

Q & A

Q. What are the optimal synthetic strategies for preparing N,N,N',N'-Tetramethylethylenediammonium salts, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves quaternization of tetramethylethylenediamine with alkyl halides or sulfonates under controlled conditions. For example, benzyl bromide and acetonitrile are used as reagents, with stoichiometric adjustments (e.g., 1:2.34 molar ratio of diamine to benzyl bromide) to minimize side products . Solvent choice (e.g., glacial acetic acid for recrystallization) and reaction time (3 days at room temperature) are critical for purity. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which spectroscopic and thermal characterization techniques are most effective for analyzing this compound?

- Methodological Answer :

- 13C-NMR : Assigns carbon environments, particularly for distinguishing methyl and ethylene groups (e.g., δ 50–60 ppm for N–CH3) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability and hydration states. For example, decomposition steps between 150–300°C indicate loss of water/solvent .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···Br interactions at 2.74–3.06 Å distances) .

Advanced Research Questions

Q. How can charge-density analysis elucidate inter-ion interactions in this compound?

- Methodological Answer : High-resolution X-ray diffraction data combined with quantum mechanical calculations (e.g., density functional theory) reveal charge distribution and ionic interactions. For example, experimental studies on similar salts show cooperative hydrogen bonds and van der Waals interactions, with bond critical point (BCP) analysis quantifying electron density .

Q. What strategies address crystallographic disorder in tetramethylethylenediammonium complexes?

- Methodological Answer : Split atomic positions (e.g., disordered ethylene groups) are modeled using rigid-body refinement with fixed C–H bond lengths and tetrahedral angles. Isotropic displacement parameters and Fourier difference maps guide adjustments. For example, statistical disorder in zirconate complexes requires iterative refinement to minimize residuals .

Q. How do hydrogen-bonding networks influence supramolecular assembly in these salts?

- Methodological Answer : Hydrogen bonds (e.g., O–H···Br) and π-π stacking (3.6–3.8 Å interplanar distances) create layered structures. Synchrotron-based crystallography identifies motifs like eight-membered cyclic dibromide-water clusters, which stabilize the lattice .

Q. What computational methods predict electronic structure and reactivity of this compound?

- Methodological Answer : Intra- and intermolecular interactions are studied via Hirshfeld surface analysis and molecular electrostatic potential (MEP) maps. For example, theoretical charge-density studies reveal polarization effects between cations and sulfonate anions, impacting solubility and reactivity .

Q. How can coordination chemistry principles guide the design of metal complexes with this ligand?

- Methodological Answer : The ligand’s chelating ability is explored via reactions with transition metals (e.g., Co²⁺, V⁵⁺). Magnetic properties are assessed using SQUID magnetometry, while X-ray absorption spectroscopy (XAS) probes metal-ligand bond lengths. For example, tetrachloridocobaltate(II) complexes exhibit distorted tetrahedral geometry with antiferromagnetic coupling .

Q. What experimental parameters affect the photochemical activity of molybdate complexes derived from this compound?

- Methodological Answer : Photolysis experiments under UV/Vis light (e.g., 365 nm) quantify degradation pathways. Parameters like pH, counterion choice (e.g., dithiocyanate vs. sulfonate), and hydration state are optimized to enhance photoactivity. Time-resolved spectroscopy tracks intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.